molecular formula C5H7NO2S2 B1330631 3-Methylthiophene-2-sulfonamide CAS No. 81417-51-8

3-Methylthiophene-2-sulfonamide

Cat. No. B1330631
CAS RN: 81417-51-8
M. Wt: 177.2 g/mol
InChI Key: CCCDPFVJVPDYRU-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as thiophenes with a sulfonamide group. The sulfonamide group is a functional group featuring a sulfur atom connected to two oxygen atoms and an amide group. This class of compounds is known for its various biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which allows for the introduction of aryl groups to the thiophene ring. This method has been used to synthesize a range of thiophene sulfonamide derivatives with different substituents on the aromatic ring, which can significantly affect their biological activities . Another synthesis route starts from 4-chlorobenzoic acid and involves multiple steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack by amines to yield thiadiazole sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of 3-Methylthiophene-2-sulfonamide and its derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The sulfonamide group is typically attached to the thiophene ring at the second carbon position. The molecular structure can be further modified by introducing various substituents, which can lead to changes in the compound's electronic properties and biological activities .

Chemical Reactions Analysis

Thiophene sulfonamides can undergo various chemical reactions, including those that lead to the formation of carbonic anhydrase inhibitors. For instance, 3-phenyl-1H-indole-5-sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, showing that the introduction of different substituents can yield compounds with low nanomolar inhibitory activity . Additionally, thiophene sulfonamides can be used as intermediates in the synthesis of other biologically active compounds, such as endothelin receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylthiophene-2-sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can impact the acidity of the sulfonamide group and the overall stability of the compound . The voltammetric detection of sulfonamides using a poly(3-methylthiophene) electrode suggests that these compounds have electroactive properties, which can be exploited in various applications, including the determination of sulfonamides in veterinary medicine .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • They have been used to access other important organosulfur compounds .
    • The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
  • RSC Advances

    • Organosulfur compounds with sulfur–nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and so forth .
    • Three major groups of such compounds are sulfenamides, sulfinamides, and sulfonamides which have been widely applied as building blocks in medical chemistry .
    • The search for and development of efficient, environmentally friendly, and economic processes for the preparation of the title compounds is of great importance in the pharmaceutical industry .
  • Springer

    • Thiophene-based sulfonamides have been investigated for their inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes .
  • Pharmacological Reports

    • Thiophene-based sulfonamides have been investigated for their inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes .
    • The compounds inhibit the enzymes by interacting out of the catalytic active site .
    • The sulfonamide and thiophene moiety played a significant role in the inhibition of the enzymes .
    • This study contributes to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors in inhibitor design studies .
  • MilliporeSigma

    • 3-Methylthiophene-2-sulfonamide is a compound that can be purchased from Life Chemicals Inc .
    • It has a CAS Number of 81417-51-8 .
    • It is a solid with a molecular weight of 177.25 .
    • It is used in various research and development applications .
  • Pharmacological Reports

    • Thiophene-based sulfonamides have been investigated for their inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes .
    • The compounds inhibit the enzymes by interacting out of the catalytic active site .
    • The sulfonamide and thiophene moiety played a significant role in the inhibition of the enzymes .
    • This study contributes to the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors in inhibitor design studies .
  • MilliporeSigma

    • 3-Methylthiophene-2-sulfonamide is a compound that can be purchased from Life Chemicals Inc .
    • It has a CAS Number of 81417-51-8 .
    • It is a solid with a molecular weight of 177.25 .
    • It is used in various research and development applications .

Future Directions

Thiophene-based analogs, including 3-Methylthiophene-2-sulfonamide, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel thiophene-based sulfonamide derived therapeutic agents .

properties

IUPAC Name

3-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDPFVJVPDYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321267
Record name 3-Methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiophene-2-sulfonamide

CAS RN

81417-51-8
Record name NSC372540
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Record name 3-Methyl-2-thiophenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiophene-2-sulfonamide
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Synthesis routes and methods

Procedure details

The procedure of Example 3A was followed with 3-methylthiophene (10.0 g, 102 mmole), chlorosulfonic acid (29.58 g, 255 mmoles) in chloroform (200 ml), concentrated ammonium hydroxide, to provide 3-methyl-2-thiophenesulfonamide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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